Acrolein dimethyl acetal
Overview
Description
Acrolein dimethyl acetal (ADMA) is a versatile chemical intermediate that has been the subject of various studies due to its utility in organic synthesis. It is used in the formation of highly functionalized enantioenriched compounds, which are valuable in the pharmaceutical and chemical industries . The compound can be copolymerized with ethene to produce branched copolymers, a process catalyzed by palladium chelate catalysts . Additionally, acrolein itself can be synthesized from biomass-derived glycerol, indicating the potential for sustainable production methods .
Synthesis Analysis
The synthesis of acrolein dimethyl acetal and its derivatives has been explored through various catalytic methods. For instance, the organocatalytic asymmetric Michael addition of aldehydes to β-nitroacroleine dimethyl acetal has been achieved with high yields and stereoselectivities using chiral β-amino alcohols . Moreover, the palladium-catalyzed copolymerization of ADMA with ethene has been reported, although catalyst deactivation is a challenge that researchers have attempted to mitigate . The synthesis of 4-hydroxy-2E-nonenal and its dimethyl acetal has also been accomplished through cross-metathesis reactions .
Molecular Structure Analysis
The molecular structure of acrolein dimethyl acetal plays a crucial role in its reactivity and the types of reactions it can undergo. For example, the structure of the trimer of acrolein diethyl acetal has been elucidated, revealing a complex with potential for further functionalization10. The presence of acetal groups in the structure of acrolein derivatives influences their reactivity and the types of products formed during synthesis and cycloaddition reactions .
Chemical Reactions Analysis
Acrolein dimethyl acetal is involved in a variety of chemical reactions. It can undergo Heck arylation to yield cinnamaldehyde derivatives or 3-arylpropanoate esters, depending on the reaction conditions . Asymmetric dihydroxylation of acrolein acetals has been used to synthesize stable equivalents of enantiopure glyceraldehyde and glycidaldehyde . Additionally, acrolein can polymerize or decompose in the presence of radicals, with the possibility of carbon monoxide being split off from the polymerizing chain .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrolein dimethyl acetal are influenced by its functional groups and molecular structure. These properties dictate its reactivity and the conditions under which it can be used in various chemical reactions. For instance, the presence of the acetal group can affect the stability and reactivity of the molecule during synthesis and catalytic processes . Understanding these properties is essential for optimizing reaction conditions and achieving desired outcomes in synthetic applications.
Scientific Research Applications
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Chemistry
- Application : Acrolein dimethyl acetal is used in the synthesis of 3-picoline .
- Method : The reaction involves acrolein dimethyl acetal, water, and ammonia over NH4F-HF treated ZSM-5 . The catalysts were characterized by means of XRD, SEM, EDX, FT-IR, 27 Al MAS NMR, N2-physisorption, NH3-TPD, and Py-IR techniques .
- Results : The fluorination had a great influence on the pore structure and acidity of catalysts, deriving from the simultaneous desilication and dealumination . These factors resulted in large changes in the catalytic activities toward the modified catalysts than the corresponding to parent ones .
-
Material Science
- Application : Acrolein dimethyl acetal undergoes cationic α-diimine palladium chelate catalyzed copolymerization with ethene to yield branched copolymers .
- Method : The process involves the use of a cationic α-diimine palladium chelate catalyst .
- Results : The result of this process is the formation of branched copolymers .
-
Food Science
- Application : Acrolein, from which Acrolein dimethyl acetal is derived, is formed during the thermal degradation of glycerin, a component of edible oils .
- Method : This occurs during high-temperature cooking processes .
- Results : The formation of acrolein contributes to the special flavor and aroma of foods .
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Chemical Synthesis
- Application : Acrolein Dimethyl Acetal is used in the manufacture of 3-picoline and cinnamaldehydes .
- Method : The specific methods of synthesis are not detailed in the sources, but it’s likely that it involves chemical reactions with other compounds .
- Results : The result is the production of 3-picoline and cinnamaldehydes, which have various applications in the chemical industry .
-
Production of Acrylic Acid
- Application : Acrolein, from which Acrolein dimethyl acetal is derived, is used in the production of acrylic acid .
- Method : The specific methods of production are not detailed in the sources, but it’s likely that it involves chemical reactions with other compounds .
- Results : The result is the production of acrylic acid, which is used in the production of paints, plastics, and a plethora of chemicals .
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Biocide and Scavenger
- Application : Acrolein, from which Acrolein dimethyl acetal is derived, is used as a biocide in irrigation canals and in drilling waters in the oil and gas industry . It is also used as a scavenger for hydrogen sulfide and mercaptans .
- Method : It is used at a level of 10 ppm in irrigation and recirculating waters .
- Results : The result is the control of submersed and floating weeds, as well as algae, in irrigation canals .
-
Herbicide and Algaecide
- Application : Acrolein, from which Acrolein dimethyl acetal is derived, is used as a contact herbicide to control submerged and floating weeds, as well as algae, in irrigation canals .
- Method : It is used at a level of 10 ppm in irrigation and recirculating waters .
- Results : The result is the control of submerged and floating weeds, as well as algae, in irrigation canals .
-
Oil and Gas Industry
- Application : In the oil and gas industry, Acrolein is used as a biocide in drilling waters, as well as a scavenger for hydrogen sulfide and mercaptans .
- Method : The specific methods of application are not detailed in the sources, but it’s likely that it involves chemical reactions with other compounds .
- Results : The result is the control of biological growth in drilling waters and the removal of hydrogen sulfide and mercaptans .
Safety And Hazards
properties
IUPAC Name |
3,3-dimethoxyprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4-5(6-2)7-3/h4-5H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWGMYALGNDUNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209185 | |
Record name | 1-Propene, 3,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | Acrolein dimethyl acetal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20153 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
85.0 [mmHg] | |
Record name | Acrolein dimethyl acetal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20153 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Acrolein dimethyl acetal | |
CAS RN |
6044-68-4 | |
Record name | 3,3-Dimethoxy-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6044-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propene, 3,3-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006044684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrolein dimethyl acetal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propene, 3,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethoxypropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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